Nifedipine-13C8

LC-MS/MS Quantification Stable Isotope Labeling Bioanalysis

Quantitative LC-MS/MS bioanalysis for Nifedipine faces matrix effect variability and signal drift risks when using deuterated analogs due to H/D exchange. Nifedipine-13C8 (M+8 mass shift) eliminates this error source. - Non-exchangeable 13C labels ensure long-term analytical reliability for validated PK/PD studies. - Near-identical physicochemical properties to unlabeled Nifedipine for precise matrix effect correction. - Supports FDA/EMA-compliant bioequivalence and lot release testing.

Molecular Formula C17H18N2O6
Molecular Weight 354.28 g/mol
CAS No. 1173023-46-5
Cat. No. B12058222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifedipine-13C8
CAS1173023-46-5
Molecular FormulaC17H18N2O6
Molecular Weight354.28 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i1+1,2+1,9+1,10+1,13+1,14+1,16+1,17+1
InChIKeyHYIMSNHJOBLJNT-UERCFELYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nifedipine-13C8 (CAS 1173023-46-5) for Quantitative LC-MS/MS Bioanalysis


Nifedipine-13C8 is a stable isotope-labeled internal standard (SIL-IS) of the dihydropyridine calcium channel blocker Nifedipine, specifically enriched with eight 13C atoms . Its primary scientific role is as an internal standard for the absolute quantification of Nifedipine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound exhibits a characteristic mass shift of M+8 relative to unlabeled Nifedipine, facilitating its clear distinction in mass spectrometric detection .

Label type
13C8-enriched, non-exchangeable carbon label
Mass resolution
Distinct mass shift for LC-MS/MS distinction
Label stability
Resists H/D exchange versus deuterated analogs

The Analytical Risks of Substituting Nifedipine-13C8 with Non-Isotopic or Deuterated Analogs


In quantitative LC-MS/MS analysis, the internal standard (IS) must precisely mimic the target analyte's behavior during sample preparation, chromatographic separation, and ionization to correct for matrix effects and recovery variability [1]. Substituting Nifedipine-13C8 with a non-isotopic structural analog (e.g., Nitrendipine) introduces differential extraction efficiency and ionization response, directly compromising method accuracy and precision [2]. Even substituting with a deuterated analog like Nifedipine-d6, while an improvement, carries a quantifiable risk: deuterium can undergo hydrogen-deuterium exchange (H/D exchange) in protic solvents or under certain pH conditions, leading to signal drift and inaccurate quantification [3]. The 13C-label in Nifedipine-13C8 is chemically stable and non-exchangeable, mitigating this specific risk and ensuring the long-term analytical reliability required for validated bioanalytical methods and regulatory submissions .

Non-isotopic analog (e.g., Nitrendipine)
Differential extraction efficiency and ionization response may shift accuracy; requires full re-validation.
Deuterated analog (e.g., Nifedipine-d6)
Deuterium/proton exchange in protic solvents can cause signal drift and inter-day variability.
13C label stability advantage
Chemically integrated 13C avoids exchange risk, supporting long-term method reproducibility.

Quantitative Evidence for Choosing Nifedipine-13C8 Over Other Nifedipine Internal Standards


Mass Spectrometric Differentiation: M+8 Shift vs. Unlabeled Nifedipine

Nifedipine-13C8 is designed to provide a distinct mass spectrometric signal from the analyte Nifedipine. Its incorporation of eight 13C atoms results in a defined mass increase of +8 Da (M+8), a critical parameter for avoiding isotopic cross-talk in multiple reaction monitoring (MRM) transitions . This is compared to the unlabeled Nifedipine molecule, which serves as the baseline analyte.

M+8 Mass Shift
Class-level inference
Target
Nifedipine-13C8: +8 Da
Baseline
Unlabeled Nifedipine: baseline
Enables distinct MS detection; avoids isotopic cross-talk
Inferred from 8x13C substitution; verify in MRM transitions
LC-MS/MS Quantification Stable Isotope Labeling Bioanalysis

Isotopic Enrichment and Purity: Ensuring Linearity and Accuracy in Assay Validation

The quantitative performance of an internal standard is directly dependent on its purity and isotopic enrichment. High isotopic enrichment (>99 atom % 13C) minimizes the contribution of unlabeled species to the analyte channel, while high chemical purity (>95%) ensures the signal is not compromised by contaminants that could cause matrix effects or ionization suppression [1]. These values are verified by vendor Certificate of Analysis.

Purity & Enrichment
Specification review
Isotopic Enrichment ≥99% 13C
Chemical Purity ≥95%
Supports linear calibration and accuracy/precision endpoint review
Per vendor CoA; verify before method validation
Isotopic Purity Quantitative Accuracy Regulatory Bioanalysis

Superior Stability of 13C Labels Over Deuterium Labels in Protic Environments

A key differentiator for 13C-labeled internal standards over their deuterated (²H or d) counterparts is the stability of the carbon label. While deuterium atoms on certain functional groups can exchange with protons in aqueous or protic solvents, 13C labels are fully integrated into the molecular skeleton and are not susceptible to exchange . This can lead to inaccurate quantification over time or during sample processing with deuterated IS, whereas 13C-IS maintains its distinct mass.

Label Stability
Class-level inference
13C Label
Chemically stable, non-exchangeable
Deuterium Label
May exchange in protic solvents
Mitigates H/D exchange risk; supports method robustness
Qualitative stability advantage; validate under specific conditions
Isotope Exchange Label Stability Method Robustness

Procurement-Driven Application Scenarios for Nifedipine-13C8


Validated LC-MS/MS Bioanalytical Method Development for Nifedipine Pharmacokinetic Studies

This scenario involves establishing a new quantitative LC-MS/MS method for Nifedipine in plasma or other biological matrices to support preclinical or clinical pharmacokinetic (PK) studies. The use of Nifedipine-13C8 as the SIL-IS is essential to correct for matrix effects and sample-to-sample variability, ensuring the method meets regulatory validation acceptance criteria for accuracy and precision. The distinct M+8 mass shift and high isotopic purity of Nifedipine-13C8 are critical for achieving the required assay sensitivity and dynamic range [1].

Replacement of Deuterated Internal Standard (Nifedipine-d6) in Established Assays

This scenario applies to laboratories with an existing LC-MS/MS method for Nifedipine that uses Nifedipine-d6 as an internal standard and is experiencing issues with signal drift or inter-day variability attributed to deuterium/hydrogen (H/D) exchange. Transitioning to Nifedipine-13C8, which features non-exchangeable 13C labels, directly addresses this source of analytical error, leading to improved method robustness and reproducibility over time, particularly for large batch analyses or long-term studies [1].

Quality Control and Lot Release Testing of Nifedipine Pharmaceutical Formulations

In a pharmaceutical QC environment, precise and accurate quantification of the active pharmaceutical ingredient (API) in finished drug products (e.g., tablets, capsules) is required for lot release and stability testing. Nifedipine-13C8 can serve as a stable isotope-labeled internal standard for an LC-MS/MS-based assay, offering superior accuracy and specificity compared to traditional HPLC-UV methods, especially for complex formulations or when quantifying low-level impurities and degradation products. Its use helps ensure compliance with pharmacopoeial standards [1].

Supporting Investigational New Drug (IND) and New Drug Application (NDA) Regulatory Submissions

For contract research organizations (CROs) and pharmaceutical companies conducting regulated bioanalysis, the selection of an appropriate internal standard is scrutinized by regulatory agencies (e.g., FDA, EMA). Nifedipine-13C8, as a 13C-labeled SIL-IS, is considered the 'gold standard' for LC-MS/MS assays due to its near-identical physicochemical properties to the analyte and its lack of exchangeable labels. Its use in pivotal PK and bioequivalence studies strengthens the bioanalytical data package, minimizing the risk of regulatory queries related to assay validity [1].

Application
Selection Property
Validation Focus
Nifedipine PK assay development
13C-SIL-IS for matrix-effect correction
Accuracy and precision endpoint review
Replacement of deuterated IS (d6)
Non-exchangeable 13C label
Signal stability and reproducibility review
Nifedipine formulation content analysis
Isotope-labeled IS for precise quantification
Specificity and matrix-effect control
Bioanalytical method validation documentation
Well-characterized 13C-SIL-IS
Method validity and documentation review

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23 linked technical documents
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